molecular formula C20H13F3N4O2 B2754885 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one CAS No. 1396761-99-1

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one

Cat. No.: B2754885
CAS No.: 1396761-99-1
M. Wt: 398.345
InChI Key: ZXRYOOHLYWIDMZ-UHFFFAOYSA-N
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Description

This compound features a pyridin-2(1H)-one core substituted with a 1,2,4-oxadiazol-5-yl group at the 3-position. The oxadiazole ring is further linked to a pyridin-4-yl moiety, while the pyridinone nitrogen is benzylated with a 2-(trifluoromethyl)benzyl group. Its molecular weight, calculated at ~425.3 g/mol, positions it within the typical range for drug-like small molecules.

Properties

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2/c21-20(22,23)16-6-2-1-4-14(16)12-27-11-3-5-15(19(27)28)18-25-17(26-29-18)13-7-9-24-10-8-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRYOOHLYWIDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one is a derivative of the oxadiazole family, which has garnered significant interest due to its diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F3N5OC_{16}H_{14}F_3N_5O, with a molecular weight of approximately 353.31 g/mol. The structure features a 1,2,4-oxadiazole ring fused with pyridine moieties, which are known for their pharmacological significance.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainActivity (MIC)
21cM. tuberculosis0.5 µg/mL
17aS. aureus0.25 µg/mL
18aE. coli0.5 µg/mL

Anticancer Properties

The 1,2,4-oxadiazole derivatives have also been explored for their anticancer potential. Studies have demonstrated that these compounds can inhibit cancer cell proliferation across various types of cancer cell lines.

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
Compound AHuman lung adenocarcinoma10
Compound BBreast cancer-derived cells5
Compound CHuman colon adenocarcinoma7

The mechanism by which these oxadiazole derivatives exert their biological effects often involves interaction with specific molecular targets:

  • Antimicrobial Mechanism: Compounds inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Anticancer Mechanism: They may induce apoptosis in cancer cells through the activation of caspases or inhibit key signaling pathways involved in cell proliferation.

Case Studies

A notable study by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antitubercular activity against Mycobacterium bovis BCG. The most active compounds exhibited binding affinity to the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria .

Another study highlighted the neuroprotective effects of pyridine-based oxadiazole derivatives, suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID (Source) Core Structure Oxadiazole Substituent Benzyl Group Substituent Key Differences & Implications
Target Compound Pyridin-2(1H)-one 3-Pyridin-4-yl 2-(Trifluoromethyl)benzyl Reference compound for comparison.
5-Phenyl-1-[3-(trifluoromethyl)benzyl]pyridin-2(1H)-one () Pyridin-2(1H)-one None (phenyl at C5) 3-(Trifluoromethyl)benzyl Lacks oxadiazole-pyridinyl moiety; reduced heterocyclic complexity may lower target specificity .
3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one () Pyridin-2(1H)-one 3-Thiophen-3-yl 4-(Trifluoromethoxy)benzyl Thiophene replaces pyridine on oxadiazole, reducing polarity; trifluoromethoxy increases lipophilicity .
1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one () Pyridin-2(1H)-one 4-(Trifluoromethoxy)phenyl 3-(Methylsulfonylpiperidinyl)benzyl Methylsulfonylpiperidine enhances solubility but adds steric bulk, potentially altering binding kinetics .
Compounds 46–51 () Benzo[d]imidazol-2-one Varied (e.g., chlorophenethyl, biphenyl) N/A Benzimidazolone core instead of pyridinone; oxadiazole substituents influence TRPA1/TRPV1 antagonism .
1-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride () Pyridin-2(1H)-one 2-Aminoethyl N/A Aminoethyl group improves solubility but introduces basicity, affecting pharmacokinetics .

Physicochemical Properties

  • LogP: Estimated at ~3.5 (calculated using fragment-based methods), higher than aminoethyl derivatives () but lower than trifluoromethoxybenzyl analogs ().

Q & A

Q. Table 1: Comparison of Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Oxadiazole formationNH₂OH·HCl, DMF, 80°C, 10h7090
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 90°C, 6h8295

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

Answer:

  • Structural Analysis :
    • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions. For example, pyridin-2-one protons appear as singlets at δ 6.8–7.2 ppm .
    • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsion strain .
  • Purity Assessment :
    • HPLC : C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm) .
    • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 430.12) .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity or interactions with biological targets?

Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can:

  • Predict electronic properties (HOMO-LUMO gaps) to assess redox potential .
  • Simulate binding affinities to enzymes (e.g., kinases) via molecular docking (AutoDock Vina). For example, the oxadiazole ring may form hydrogen bonds with ATP-binding pockets .
  • Validate results against experimental data (e.g., IC₅₀ values from kinase assays) to refine models.

Advanced: How to design experiments to resolve contradictions in biological activity data across studies?

Answer:

  • Experimental Replication : Use randomized block designs with split plots to control variables (e.g., cell line batches, assay temperatures) .
  • Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) in triplicate to establish EC₅₀/IC₅₀ consistency.
  • Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., zebrafish toxicity) models to cross-validate results .

Q. Table 2: Example Experimental Design

VariableControl StrategyReference
Cell Line VariabilityUse authenticated lines (ATCC-certified)
Assay TemperatureMaintain 37°C (±0.5°C) with CO₂ control

Advanced: What strategies are effective for elucidating the compound’s mechanism of action using in vitro and in vivo models?

Answer:

  • In Vitro :
    • Kinase Profiling : Use radiometric assays (³³P-ATP) to screen against a panel of 50+ kinases .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • In Vivo :
    • Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodents; measure plasma half-life via LC-MS/MS .
    • Gene Knockdown : CRISPR/Cas9 to silence putative targets and observe rescue effects .

Advanced: How to assess environmental impact using predictive models like QSAR?

Answer:

  • QSAR Models : Predict biodegradation (e.g., EPI Suite) or bioaccumulation (logP = 2.8 suggests moderate accumulation) .
  • Ecotoxicity Assays :
    • Algal Growth Inhibition : 72-hour exposure to 0.1–10 mg/L; measure EC₅₀ using OECD 201 guidelines .
    • Daphnia magna Mobility : 48-hour acute toxicity tests .

Q. Table 3: Predicted Environmental Parameters

ParameterValueModel/ToolReference
BiodegradabilityLow (3/5)EPI Suite
Log Kow2.8ACD/Percepta

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